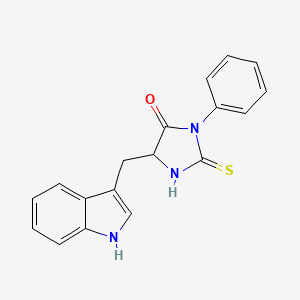

Phenylthiohydantoin-tryptophan

Descripción

Significance of Phenylthiohydantoin-Tryptophan in Biochemical and Pharmaceutical Sciences

This compound holds a significant position in biochemical and pharmaceutical research primarily due to its indispensable role in protein sequencing. mtoz-biolabs.comnhmrc.gov.auglpbio.com The process, known as Edman degradation, allows for the stepwise determination of the amino acid sequence of a protein, which is crucial for understanding its structure and function. numberanalytics.comchemistrytalk.orgletstalkacademy.com This knowledge is foundational in biochemistry for elucidating enzymatic mechanisms, cellular signaling pathways, and the molecular basis of diseases.

In the pharmaceutical industry, determining the precise amino acid sequence is a prerequisite for the development and characterization of therapeutic proteins, such as monoclonal antibodies and hormones. nhmrc.gov.au PTH-tryptophan also serves as a reagent in various biochemical assays for the detection and quantification of proteins and peptides. chemimpex.com Furthermore, insights into protein interactions and stability, gained from sequencing studies involving PTH-tryptophan, aid in the rational design of new drug candidates. chemimpex.com The compound is also utilized in research investigating tryptophan metabolism, which has implications for understanding various physiological and psychological conditions. chemimpex.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 5789-24-2 |

| Molecular Formula | C18H15N3OS |

| Molecular Weight | 321.4 g/mol |

| Melting Point | 181 - 185 °C |

| Appearance | Light yellow to yellow to orange powder/crystal |

| Purity | ≥ 98% (HPLC) |

The data in this table is compiled from sources chemimpex.comchemicalbook.com.

Historical Context of Phenylthiohydantoin Derivatives in Protein Chemistry

The significance of phenylthiohydantoin derivatives is intrinsically linked to the development of the Edman degradation method by Pehr Edman in 1950. mtoz-biolabs.comnumberanalytics.com Before this innovation, protein sequencing was a formidable challenge, often requiring years of effort for even small proteins. nhmrc.gov.au Edman's method provided a systematic and reliable way to sequentially remove and identify amino acids from the N-terminus of a peptide chain. numberanalytics.comletstalkacademy.com

The core of the Edman degradation is a two-step chemical process. First, the N-terminal amino acid of a peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative. chemistrytalk.org In the second step, under acidic conditions, this modified amino acid is cleaved from the peptide chain as an unstable anilinothiazolinone (ATZ) derivative. chemistrytalk.org This ATZ-amino acid is then converted into a more stable phenylthiohydantoin (PTH) derivative, such as PTH-tryptophan, which can be identified using techniques like high-performance liquid chromatography (HPLC). chemistrytalk.orgspringernature.com

The automation of the Edman degradation process in the 1960s and 1970s, integrating technologies like HPLC, marked a significant leap forward, enabling the accurate and reproducible sequencing of peptides up to 30 residues long. mtoz-biolabs.com This automation was crucial for the rapid expansion of protein chemistry research. nhmrc.gov.au While mass spectrometry has become a dominant technology in proteomics since the 1990s, Edman degradation, and thus the analysis of PTH derivatives, remains a valuable tool, particularly for the precise identification of N-terminal sequences. mtoz-biolabs.com

The table below details key research findings related to the analysis of this compound.

| Research Finding | Significance |

| Instability and Low Recovery | The identification of PTH-tryptophan can be challenging due to its instability under the acidic conditions of the Edman degradation, leading to low recovery yields. |

| Co-elution with Byproducts | Standard HPLC protocols can result in the co-elution of PTH-tryptophan with byproducts of the Edman reaction, such as diphenylthiourea (DPTU) and dimethylphenylthiourea (B184160) (DMPTU), complicating its unambiguous identification. |

| Development of Modified HPLC Methods | Researchers have developed modified reverse-phase HPLC methods with altered gradient elution conditions to achieve a clear separation of PTH-tryptophan from interfering byproducts, allowing for its correct assignment even at high sensitivity. |

| Use of Antioxidants | The inclusion of antioxidants like dithiothreitol (B142953) (DTT) in the conversion reagent can sometimes interfere with the detection of certain PTH-amino acids. Optimized protocols may use DTT-free reagents. |

| Automation and Modern Sequencers | Automated protein sequencers have been refined to improve the reliability of PTH-tryptophan identification, with modern instruments capable of consistent and reproducible results at very high sensitivity (e.g., 5 picomoles). |

The information in this table is synthesized from sources springernature.comfujifilm.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-(1H-indol-3-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS/c22-17-16(10-12-11-19-15-9-5-4-8-14(12)15)20-18(23)21(17)13-6-2-1-3-7-13/h1-9,11,16,19H,10H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXRWWVROVHSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298821 | |

| Record name | Phenylthiohydantoin-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5789-24-2 | |

| Record name | Phenylthiohydantoin-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5789-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1H-Indol-3-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005789242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5789-24-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylthiohydantoin-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1H-indol-3-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Formation Mechanisms of Phenylthiohydantoin Tryptophan

Chemical Synthesis Pathways of Phenylthiohydantoin-Tryptophan

The formation of PTH-tryptophan is primarily achieved through two interconnected methodologies: direct chemical synthesis and as a product of the Edman degradation process. chemimpex.com

Reaction of Phenyl Isothiocyanate with DL-Tryptophan

The direct chemical synthesis of phenylthiohydantoin derivatives involves the reaction of an amino acid with phenyl isothiocyanate (PITC). In the case of tryptophan, DL-Tryptophan is reacted with PITC. This reaction serves as a foundational method for producing various PTH-amino acids for use as standards in analytical techniques.

Role of Edman Degradation in this compound Formation

The Edman degradation is a cornerstone technique for determining the amino acid sequence of a peptide or protein. wikipedia.orgchemeurope.comupcollege.ac.in This stepwise method sequentially removes the N-terminal amino acid, which is then identified as its PTH derivative. libretexts.orglibretexts.org The formation of PTH-tryptophan through this process is a multi-step procedure. fiveable.meencyclopedia.com This method was developed by Pehr Edman and allows for the cleavage of the N-terminal residue without breaking the other peptide bonds. wikipedia.orgchemeurope.comupcollege.ac.in The process was later automated by Edman and Beggs in 1967. wikipedia.orgupcollege.ac.in

Formation of Phenylthiocarbamoyl Derivative

The initial step of the Edman degradation involves the reaction of the uncharged N-terminal amino group of the peptide with phenyl isothiocyanate (PITC) under mildly alkaline conditions. wikipedia.orgchemeurope.comlongdom.org This reaction results in the formation of a phenylthiocarbamoyl (PTC) derivative of the peptide. upcollege.ac.infiveable.me

Cleavage to Anilinothiazolinone (ATZ) Derivative

Following the formation of the PTC-peptide, the conditions are shifted to acidic, typically using anhydrous trifluoroacetic acid. upcollege.ac.inencyclopedia.com This acidic environment facilitates the cleavage of the N-terminal amino acid from the peptide chain as an anilinothiazolinone (ATZ) derivative. upcollege.ac.infiveable.melongdom.org This cleavage is a rapid, non-hydrolytic process, which minimizes the risk of breaking other peptide bonds. encyclopedia.com The resulting ATZ-amino acid is more stable than the preceding PTC derivative. upcollege.ac.inlongdom.org

Conversion of ATZ to this compound

The cleaved ATZ-tryptophan is then extracted from the reaction mixture, typically using an organic solvent like ethyl acetate. upcollege.ac.inlongdom.org Subsequent treatment with aqueous acid converts the unstable ATZ derivative into the more stable this compound (PTH-tryptophan). wikipedia.orgchemeurope.comencyclopedia.com This final, stable derivative can then be identified using techniques such as chromatography. fiveable.melongdom.org

Factors Influencing this compound Yield and Purity

The efficiency of PTH-tryptophan formation and its subsequent analysis can be affected by several factors. The Edman degradation process, while highly effective, has limitations. The cyclical derivatization may not always proceed to completion, which can limit the reliable sequencing to peptides of about 50 to 60 residues, or more practically, under 30 residues. wikipedia.orgchemeurope.com For larger proteins, they are often cleaved into smaller peptide fragments before sequencing. chemeurope.comlibretexts.org

The chemical stability of the tryptophan side chain can also pose challenges. Under certain acidic conditions used during the degradation, the indole (B1671886) nucleus of tryptophan can undergo acid-catalyzed oxidation and subsequent cyclization, forming a derivative that is refractory to the Edman degradation process. nih.gov This can lead to a halt in the sequencing if tryptophan is the N-terminal residue. nih.gov

The purity of the final PTH-tryptophan product is crucial for accurate identification. Modern automated sequencers can achieve over 99% efficiency per amino acid and require only 10-100 picomoles of peptide for analysis. wikipedia.org High-performance liquid chromatography (HPLC) is a common method for separating and quantifying PTH-amino acids, and the purity of the PTH-tryptophan peak is essential for correct sequence assignment. chemimpex.com

| Factor | Influence on Yield and Purity |

| Reaction Conditions | Incomplete derivatization can lower the yield. |

| Peptide Length | Efficiency decreases with peptides over 50-60 residues. wikipedia.orgchemeurope.com |

| Tryptophan Side Chain Stability | Acid-catalyzed oxidation can form refractory derivatives. nih.gov |

| N-terminal Modification | Blocked N-termini prevent the initial reaction. wikipedia.orglongdom.org |

| Purification Method | Effective extraction and chromatography are key for purity. upcollege.ac.inlongdom.org |

Optimization of Reaction Conditions for Enhanced Yield

Optimizing the reaction conditions is critical for maximizing the yield and accuracy of PTH-tryptophan identification during Edman degradation. Key parameters that are often adjusted include pH, temperature, reaction time, and the purity of reagents.

For tryptophan specifically, its indole side chain is susceptible to oxidation and degradation under the harsh acidic conditions of the cleavage and conversion steps. To mitigate this, antioxidants may be added to the reaction mixture. frontiersin.org For instance, the inclusion of antioxidants like dithiothreitol (B142953) (DTT) in the conversion reagent can help preserve the integrity of the tryptophan side chain and improve the final yield of detectable PTH-tryptophan. fujifilm.com The use of highly purified reagents and solvents is also paramount to prevent interference and side reactions that could lower the yield. registech.com

Below is a table summarizing key reaction steps and conditions for the formation of PTH-tryptophan:

| Step | Reagents | Conditions | Product |

| Coupling | Phenyl isothiocyanate (PITC) | Mildly alkaline | Phenylthiocarbamoyl-peptide (PTC-peptide) |

| Cleavage | Anhydrous acid (e.g., Trifluoroacetic acid - TFA) | Anhydrous | Anilinothiazolinone-tryptophan (ATZ-tryptophan) |

| Conversion | Aqueous acid | Acidic | This compound (PTH-tryptophan) |

By-product Formation During Synthesis (e.g., Diphenylurea)

The formation of DPU can occur when PITC reacts with trace amounts of water or hydroxyl ions, leading to the formation of an unstable intermediate that subsequently degrades to aniline (B41778) and then reacts with another molecule of PITC. Diphenylthiourea (DPTU) is another common by-product that can be formed from the reaction of PITC with itself, and DPU is the oxidized form of DPTU. shimadzu.comfujifilm.com

These by-products can appear as background peaks in the chromatogram during HPLC analysis, potentially obscuring the peak of the actual PTH-amino acid, especially when sequencing small amounts of a peptide. fujifilm.com

Strategies for Minimizing Impurities

Minimizing the formation of impurities is crucial for the successful sequencing of peptides and the accurate identification of PTH-tryptophan. Several strategies can be employed to reduce the levels of by-products like diphenylurea. vaia.com

A primary strategy is to use high-purity reagents and solvents to minimize contaminants that can lead to side reactions. registech.com For instance, using fresh, high-quality PITC and ensuring that all solvents are anhydrous for the coupling and cleavage steps can significantly reduce the formation of DPU and DPTU. fujifilm.com

Furthermore, optimizing the reaction conditions, such as temperature and reaction times for each step of the Edman degradation, can help to favor the desired reactions over the formation of by-products. mdpi.com The careful control of the pH during the coupling reaction is also important. wikipedia.org

In automated protein sequencers, the delivery and removal of reagents are precisely controlled to minimize the opportunity for side reactions. fujifilm.com Additionally, purification steps, such as selective extraction of the ATZ-amino acid into an organic solvent before the conversion step, can help to separate the desired product from water-soluble by-products. wikipedia.org Post-synthesis purification of the PTH-amino acid using chromatographic techniques is the final step to ensure a pure sample for analysis. jchemrev.com

A summary of common impurities and strategies to minimize them is provided in the table below:

| Impurity | Source | Minimization Strategy |

| Diphenylurea (DPU) | Degradation of Phenyl isothiocyanate (PITC) | Use high-purity, fresh PITC; ensure anhydrous conditions. fujifilm.comregistech.com |

| Diphenylthiourea (DPTU) | Self-reaction of PITC | Use high-purity, fresh PITC; optimize reaction conditions. fujifilm.commdpi.com |

| Oxidized Tryptophan Derivatives | Oxidation of the indole side chain | Addition of antioxidants (e.g., DTT) to reagents. fujifilm.com |

Analytical Methodologies for Phenylthiohydantoin Tryptophan Characterization and Quantification

Chromatographic Separation Techniques

The accurate identification and quantification of phenylthiohydantoin-tryptophan (Pth-Trp), a derivative formed during Edman degradation for protein sequencing, relies heavily on sophisticated chromatographic techniques. These methods are essential for resolving Pth-Trp from other Pth-amino acid derivatives and reaction byproducts.

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for the analysis of Pth-amino acids. taylorfrancis.com It is the standard method used in automated protein sequencers for the identification of the amino acid residue cleaved at each cycle of the Edman degradation. springernature.combiosyn.com The identification is primarily based on the retention time of the unknown Pth-amino acid coinciding with that of a known standard. springernature.com The success of the analysis hinges on achieving clear resolution of all Pth-amino acids from one another and from any interfering byproducts. springernature.comresearchgate.net

Reverse-phase HPLC (RP-HPLC) is the predominant chromatographic mode for separating Pth-amino acid derivatives. taylorfrancis.comgoogle.com This technique employs a nonpolar stationary phase (commonly silica-based with bonded alkyl chains like C8 or C18) and a polar mobile phase. nih.govcore.ac.uk The separation is driven by the hydrophobic interactions between the Pth-amino acids and the stationary phase. More hydrophobic derivatives, such as Pth-tryptophan, are retained longer on the column.

The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govtandfonline.com The separation of all 20 common Pth-amino acids can be accomplished with excellent resolution. nih.govresearchgate.net For instance, a method using a PTH-C18 column at 50°C with an ammonium (B1175870) acetate-buffered acetonitrile mobile phase can separate the derivatives in approximately 11 minutes. nih.govresearchgate.net The use of isocratic systems, where the mobile phase composition remains constant, can offer advantages like a more stable baseline at high sensitivity and excellent reproducibility, which is crucial for automated on-line identification in sequencers. core.ac.uk

Below is a table summarizing various RP-HPLC conditions used for the separation of Pth-amino acid derivatives.

| Stationary Phase | Mobile Phase / Eluent | Temperature | Key Findings | Reference |

|---|---|---|---|---|

| Altex reversed-phase PTH-C18 | Ammonium acetate-buffered acetonitrile, pH 4.5 | 50°C | Separation of all 20 common Pth-amino acids in ~11 minutes with high resolution. | nih.gov |

| Spherisorb ODS (C18) | Linear gradient of 30-70% methanol in 0.01 M ammonium acetate | Not Specified | Examined separation issues of specific Pth-amino acid groups. | tandfonline.com |

| Lichrokart Supersphere RP8 / Spherisorb C8 | Isocratic system with 2-propanol and tetrahydrofuran (B95107) in an aqueous mixture | Not Specified | Offers a stable baseline and reproducible retention times, suitable for low picomolar detection. | core.ac.uk |

| Kovasil-C14 (non-porous) | Gradient elution with sodium acetate/acetic acid buffers or heptafluorobutyric acid modifier | Not Specified | Fast separation requiring approximately 7 minutes. | researchgate.net |

For complex mixtures of Pth-amino acids with a wide range of polarities, gradient elution is often superior to isocratic elution. fujifilm.commastelf.com In gradient elution, the composition of the mobile phase is changed over the course of the analysis, typically by increasing the concentration of the organic solvent. mastelf.com This allows for the efficient elution of both weakly retained (polar) and strongly retained (hydrophobic) Pth-amino acids in a single run, improving peak shape and reducing analysis time. fujifilm.comlcms.cz

Optimizing the gradient is crucial for resolving challenging peaks, including Pth-tryptophan. nih.gov Key optimization steps include:

Selecting the Initial Conditions: This involves choosing the appropriate column, mobile phase composition, flow rate, and temperature. lcms.cz

Adjusting the Gradient Slope: A shallower gradient can improve the resolution between closely eluting peaks. mastelf.comlcms.cz

Modifying the Gradient Range: This minimizes run time by eliminating unnecessary portions at the beginning and end of the chromatogram. lcms.cz

Using Modifiers: Adding reagents like triethylamine (B128534) or acids can improve peak shape and alter selectivity. nih.gov

Gradient elution generally provides higher sensitivity, with peak heights that can be 3 to 5 times greater than those in isocratic systems, which is particularly advantageous for trace-level analysis. fujifilm.com

A significant challenge in the analysis of Pth-Trp is its potential co-elution with diphenylurea (DPU). nih.govresearchgate.net DPU is a major byproduct generated from the breakdown of phenylisothiocyanate (PITC), the coupling reagent used in Edman degradation. fujifilm.comshimadzu.com Because DPU is generated in variable amounts, its presence can obscure the Pth-Trp peak, compromising the unambiguous assignment of tryptophan residues, especially when sequencing at high sensitivity (e.g., in the low picomole range). nih.gov

To overcome this issue, specific RP-HPLC methods have been developed to resolve Pth-Trp from DPU. nih.govgoogle.com These methods are based on modifying the HPLC gradient program. google.comnih.gov By carefully adjusting the gradient elution conditions, a separation between the two compounds can be achieved, allowing for the correct and reproducible identification of Pth-Trp. nih.govnih.gov For example, a method was devised for the Applied Biosystems Model 477A protein sequencer that provides consistent assignment of tryptophan even at the 5 pmol level. nih.gov

A novel approach to separating Pth-amino acids involves temperature-responsive chromatography. acs.orgnih.gov This "green chemistry" technique utilizes a stationary phase modified with a thermoresponsive polymer, such as poly(N-isopropylacrylamide) (PNIPAAm). acs.orgdss.go.thmdpi.com The key feature of these polymers is that their conformation and hydrophobicity change in response to temperature. nih.govwikipedia.org

Below a specific temperature, known as the lower critical solution temperature (LCST), the polymer chains are hydrated and hydrophilic. mdpi.com Above the LCST, they dehydrate and become hydrophobic. dss.go.th This allows for the modulation of solute retention by simply changing the column temperature, eliminating the need for organic solvents in the mobile phase. acs.orgnih.gov Separations can be performed isocratically using only water. dss.go.th

For Pth-amino acids, increasing the column temperature above the LCST enhances hydrophobic interactions between the analytes and the stationary phase, leading to longer retention times and effective separation. acs.orgdss.go.th For example, a mixture of 10 Pth-amino acids, including Pth-tryptophan, was poorly resolved at 5°C but well-resolved at 35°C on a column modified with a poly(N-isopropylacrylamide-co-n-butyl methacrylate) copolymer. dss.go.th

The table below shows the effect of temperature on the retention factor (k') of Pth-tryptophan and other Pth-amino acids using a temperature-responsive column.

| PTH-Amino Acid | Retention Factor (k') at 5 °C | Retention Factor (k') at 50 °C |

|---|---|---|

| This compound | 3.16 | 1.93 |

| Phenylthiohydantoin-Tyrosine | 7.78 | 5.92 |

| Phenylthiohydantoin-Valine | 3.53 | 0.81 |

*Data derived from a study using a poly(N-isopropylacrylamide-co-n-butyl methacrylate)-modified column with an aqueous mobile phase. Note the inverse relationship between temperature and retention factor in this specific published example, which may differ from other systems where retention increases with temperature above the LCST. acs.org

Separation of this compound from Diphenylurea (DPU)

Gas Chromatography (GC) for Phenylthiohydantoin Derivatives

While HPLC is the dominant method, Gas Chromatography (GC) can also be used for the analysis of Pth-amino acid derivatives. taylorfrancis.comnih.gov Early studies found that the Pth derivatives of simple amino acids could be successfully analyzed by GC. oup.com However, derivatives of more polar or complex amino acids, such as serine, threonine, and tyrosine, presented difficulties due to their lower volatility. oup.com

To overcome this limitation, a derivatization step is often required to increase the volatility of the Pth-amino acids. Trimethylsilylation is a common technique used for this purpose. oup.com The Pth-amino acids are reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form their trimethylsilyl (B98337) (TMS) analogs, which are more amenable to GC analysis. oup.com The combination of trimethylsilylation, sulfur-specific photometric detection, and the use of retention indices offers a promising route for the rapid identification and quantification of many Pth-amino acids. oup.com

In another approach, pyrolysis combined with gas chromatography/mass spectrometry (Py/GC/MS) can be used for characterization. The pyrolysis of Pth derivatives yields specific products that, when separated by GC, provide a diagnostic pattern for identification. oup.com

Electrokinetic Chromatography (EKC) for Enantioseparation

Electrokinetic chromatography (EKC) has proven to be a valuable technique for the chiral separation of PTH-amino acid derivatives, including PTH-tryptophan. tandfonline.comtandfonline.comlsu.edu This method is particularly useful for separating enantiomers, which are mirror-image isomers that often exhibit different biological activities.

In a notable study, the chiral separation of seven PTH-DL-amino acids, including tryptophan, was successfully achieved using EKC with poly(sodium N-undecanoyl L-valinate) as a chiral selector. tandfonline.comtandfonline.comlsu.edu The addition of sodium dodecyl sulfate (B86663) (SDS) to the EKC buffer was found to enhance both peak shapes and enantioselectivity. tandfonline.comtandfonline.comlsu.edu Researchers also explored the use of organic modifiers like methanol and urea (B33335) under slightly acidic conditions, though these did not lead to improved chiral selectivity in this specific application. tandfonline.comtandfonline.comlsu.edu The separation of more hydrophobic analytes, including PTH-DL-tryptophan, was accomplished in under 12 minutes at a pH of 7.0. tandfonline.com

Further investigations have demonstrated the separation of a mixture of 22 different PTH-amino acids utilizing EKC with an SDS solution. researchgate.net The retention times of these derivatives could be effectively controlled by adjusting the concentration of SDS, the applied voltage, or the length of the separation capillary. researchgate.net

Below is a table summarizing the key conditions and findings for the enantioseparation of PTH-tryptophan using EKC:

| Parameter | Condition/Finding | Reference |

| Chiral Selector | Poly(sodium N-undecanoyl L-valinate) | tandfonline.comtandfonline.comlsu.edu |

| Additive | Sodium Dodecyl Sulfate (SDS) | tandfonline.comtandfonline.comlsu.edu |

| Effect of Additive | Improved peak shapes and enantioselectivity | tandfonline.comtandfonline.comlsu.edu |

| Organic Modifiers | Methanol and urea (no improvement observed) | tandfonline.comtandfonline.comlsu.edu |

| pH for Hydrophobic Analytes | 7.0 | tandfonline.com |

| Separation Time (Hydrophobic) | < 12 minutes | tandfonline.com |

Mass Spectrometric Analysis of this compound

Mass spectrometry (MS) stands as a cornerstone for the analysis of PTH-amino acids due to its high sensitivity and ability to provide molecular weight and structural information. Various MS-based techniques have been developed and optimized for the characterization and quantification of PTH-tryptophan.

Laser Desorption/Multiphoton Ionization Mass Spectrometry for Phenylthiohydantoin-Amino Acids

A two-step laser desorption/multiphoton ionization (LD/MPI) mass spectrometry method has been successfully applied to the analysis of the 20 primary PTH-amino acids. stanford.eduoptica.orgnih.gov This technique involves the spatial and temporal separation of the desorption and ionization steps, which allows for independent optimization of each process. stanford.edu

In this method, a CO2 laser pulse desorbs the PTH-amino acid from a surface, and after a specific delay, a UV laser pulse at 266 nm ionizes the neutral molecules through resonance-enhanced multiphoton ionization (REMPI). stanford.edu The resulting mass spectra are typically dominated by the parent ion peak, simplifying identification. stanford.edu This approach has demonstrated linearity in the picomole to nanomole range, enabling quantitative analysis. stanford.edu

Electrospray Ionization Ion-Mobility Mass Spectrometry (IMMS)

Electrospray ionization-ion mobility mass spectrometry (ESI-IMMS) offers a rapid and high-resolution method for the separation and identification of PTH-amino acids. nih.govresearchgate.net This technique separates ions based on both their mass-to-charge ratio and their size and shape (mobility). nih.govnih.gov

An ESI ambient pressure ion-mobility spectrometer (APIMS) coupled with a time-of-flight mass spectrometer (TOFMS) has been used to characterize the 20 common PTH-amino acids. nih.gov Each PTH-amino acid, including PTH-tryptophan, exhibits a unique reduced mobility constant (K₀), which allows for the differentiation of all derivatives, even isomers like PTH-leucine and PTH-isoleucine. nih.gov A significant advantage of this method is the ability to resolve a complete mixture of PTH-amino acids in a single run in less than one minute. nih.gov Detection limits for PTH-amino acids using this technique are in the picomole range. nih.gov

The key advantages of ESI-IMMS for PTH-amino acid analysis are summarized below:

| Feature | Advantage | Reference |

| Separation Principle | Mobility and mass-to-charge ratio | nih.govnih.gov |

| Resolution | Differentiates isomers (e.g., Leu/Ile) | nih.gov |

| Speed | < 1 minute for a complete mixture | nih.gov |

| Sensitivity | Picomole detection limits | nih.gov |

Tandem Mass Spectrometry (LC-MS/MS) for Tryptophan and Derivatives

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of tryptophan and its derivatives, including PTH-tryptophan. nih.govmdpi.commdpi.com This method combines the separation capabilities of liquid chromatography with the specificity of tandem mass spectrometry. mdpi.com

LC-MS/MS methods have been developed for the simultaneous determination of tryptophan and its various metabolites in biological matrices like serum and brain tissue. nih.govnih.gov These methods typically utilize a C18 column for chromatographic separation and multiple reaction monitoring (MRM) with an electrospray ionization (ESI) source for detection. nih.govmdpi.com The MRM mode enhances selectivity and sensitivity, making it ideal for targeted quantitative analysis. mdpi.com

Challenges in LC-MS/MS analysis can include cross-interferences between structurally related compounds. mdpi.com For instance, tryptophan can sometimes generate signals in the MS/MS channels of its metabolites. mdpi.com Careful method development and validation are crucial to mitigate such effects and ensure accurate quantification. mdpi.com

Fragmentation Patterns and Ion Identification

Understanding the fragmentation patterns of PTH-tryptophan in mass spectrometry is essential for its unambiguous identification. In ESI-MS/MS, tryptophan and its derivatives often undergo characteristic fragmentation.

A common fragmentation pathway for protonated tryptophan involves the loss of ammonia (B1221849) (NH₃). researchgate.net Tryptophan-derived metabolites can also exhibit N-Cα bond dissociation during ESI, leading to the formation of a fragment ion with a spiro[cyclopropane-indolium] backbone. nih.gov The presence of an α-carboxyl group and modifications to the amino group can suppress this fragmentation. nih.gov

For PTH-tryptophan, the fragmentation is influenced by the phenylthiohydantoin moiety. In collision-induced dissociation (CID) experiments, specific product ions are generated that are characteristic of the PTH-tryptophan structure, allowing for its confident identification in complex mixtures. capes.gov.brnih.govlibretexts.org

Spectroscopic Characterization

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy, play a role in the structural elucidation and identification of PTH-tryptophan and its modified forms.

The phenylthiohydantoin derivative of a modified tryptophan, 2-(2'-nitro-4'-carboxyphenylthio)-L-tryptophan, was synthesized and its spectroscopic and chromatographic properties were determined to enable its identification during Edman sequencing. nih.gov

Furthermore, spectroscopic and protein chemical analyses have been instrumental in identifying post-translationally modified tryptophan residues. For instance, the presence of C-mannosylated tryptophan in proteins was confirmed through mass spectrometric and NMR spectroscopic analysis of peptide fragments and the detection of the corresponding phenylthiohydantoin derivatives during Edman degradation. acs.orgnih.gov NMR data, combined with molecular dynamics calculations, also provided insights into the conformation of the mannopyranosyl residue in the native protein. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It is instrumental in the unambiguous identification of PTH-amino acids by analyzing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy reveals information about the different types of protons, their chemical environments, and their proximity to other protons within a molecule. The ¹H NMR spectrum of this compound displays characteristic signals for the protons of the hydantoin (B18101) ring, the phenyl group, and the tryptophan side chain. chemicalbook.com

Key features in the ¹H NMR spectrum of this compound include distinct peaks for the aromatic protons of the phenyl and indole (B1671886) rings, as well as signals for the α-proton and β-protons of the amino acid backbone. chemicalbook.comresearchgate.net The chemical shifts of these protons are influenced by their local electronic environment, and their coupling patterns can reveal through-bond connectivity. nih.gov For instance, the indole NH proton of L-Tryptophan has been observed at approximately 10.1 ppm. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for this compound Data sourced from experiments conducted in DMSO-d6. chemicalbook.com

| Proton Assignment | Chemical Shift (ppm) |

| Indole NH | 11.0 |

| Phenyl Protons | 7.30 - 7.57 |

| Indole C4-H | 7.57 |

| Indole C7-H | 7.37 |

| Indole C2-H | 7.16 |

| Indole C6-H | 7.09 |

| Indole C5-H | 6.98 |

| α-CH | 4.72 |

| β-CH₂ | 3.23 - 3.34 |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum. The spectrum reveals signals for the carbonyl carbons of the hydantoin ring, the aromatic carbons of the phenyl and indole groups, and the aliphatic carbons of the amino acid backbone (α-carbon and β-carbon). The chemical shifts of these carbons are indicative of their hybridization and chemical environment. illinois.eduillinois.edu

| Carbon Atom | Representative Chemical Shift (ppm) |

| C=S (Thione) | ~181 |

| C=O (Urea) | ~175 |

| Phenyl C (ipso) | ~134 |

| Indole C7a | ~136 |

| Indole C3a | ~127 |

| Phenyl C (ortho, meta, para) | 126-129 |

| Indole C2 | ~124 |

| Indole C4 | ~118 |

| Indole C7 | ~111 |

| Indole C5 | ~121 |

| Indole C6 | ~119 |

| Indole C3 | ~107 |

| α-C | ~58 |

| β-C | ~27 |

1H NMR Spectral Analysis

Ultraviolet (UV) Spectroscopy for Quantitative Identification of Phenylthiohydantoin Derivatives

Ultraviolet (UV) spectroscopy is a common method for the quantitative analysis of PTH-amino acids. nih.gov This technique is based on the absorption of UV light by the phenylthiohydantoin ring system. Each PTH-amino acid derivative has a characteristic UV absorption spectrum with one or more absorption maxima (λmax). nih.govnih.gov

The UV spectra of most PTH-amino acids, including this compound, typically exhibit a strong absorption peak around 269 nm, which is characteristic of the PTH moiety. nii.ac.jp A second, less intense absorption band is often observed at a lower wavelength. nii.ac.jp The absorbance at the λmax is directly proportional to the concentration of the PTH derivative, following the Beer-Lambert law, which enables accurate quantification. nih.govthermofisher.com The indole side chain of tryptophan also contributes to the UV absorption, which can be a factor in its specific detection. uu.nl

Table 3: Typical UV Absorption Maxima for Phenylthiohydantoin Derivatives

| Compound | λmax 1 (nm) | λmax 2 (nm) |

| Phenylthiohydantoin (PTH) Core | ~269 | ~240 |

| This compound | ~269 | Additional contributions from the indole ring |

Fluorescence Spectroscopy in Tryptophan Studies

Fluorescence spectroscopy is a highly sensitive technique particularly suited for studying tryptophan and its derivatives due to the intrinsic fluorescence of the indole ring. bmglabtech.com When excited by UV light at its absorption maximum (around 280 nm), the indole group of tryptophan emits fluorescence at a longer wavelength, typically between 300-350 nm. bmglabtech.com

The fluorescence properties of tryptophan, such as its emission maximum and quantum yield, are highly sensitive to the local environment. bmglabtech.com Factors like solvent polarity, pH, and the presence of quenching agents can significantly alter the fluorescence signal. bmglabtech.comnih.gov This sensitivity makes fluorescence spectroscopy a valuable tool for investigating the conformation and dynamics of tryptophan-containing peptides and proteins. nih.govnih.gov For this compound, fluorescence spectroscopy can be used for its selective detection and quantification, particularly in complex mixtures where other aromatic amino acids might interfere with UV-based methods. core.ac.uk The technique can provide insights into the accessibility of the tryptophan side chain and its interactions with its surroundings. core.ac.ukctcusp.org

Stability and Degradation Pathways of Phenylthiohydantoin Tryptophan

Hydrolytic Stability of Phenylthiohydantoin-Tryptophanpublish.csiro.aunih.gov

Hydrolysis, the cleavage of chemical bonds by the addition of water, can be catalyzed by either acid or alkali. For PTH derivatives, these processes are used to regenerate the original amino acid for identification, but the conditions must be carefully chosen to avoid unwanted degradation.

While acid hydrolysis is a standard method for peptide breakdown, strong acidic conditions typically lead to the destruction of tryptophan. cabidigitallibrary.orgthermofisher.com However, specific acid hydrolysis conditions have been developed for the analysis of PTH derivatives. Hydrolysis of PTH-Tryptophan with boiling hydriodic acid (HI) for 24 hours results in the cleavage of the bond between the α- and β-carbon atoms of the tryptophan side chain. publish.csiro.au This reaction is characteristic of the PTH derivative and does not occur with free tryptophan. publish.csiro.au Instead of regenerating tryptophan, this specific hydrolysis method yields a mixture of simpler amino acids, primarily glycine (B1666218) and alanine. publish.csiro.au

Research has shown that hydrolysis of PTH-Tryptophan in 5N hydriodic acid yields approximately 43% glycine and 26% alanine. publish.csiro.au This provides a quantitative method for identifying the original tryptophan residue. publish.csiro.au In contrast, hydrolysis with other acids like hydrochloric acid (HCl) or hydrobromic acid results in significant degradation and deamination, making quantification unreliable. publish.csiro.aucabidigitallibrary.org

Table 1: Acid Hydrolysis of PTH-Tryptophan

| Condition | Reagent | Duration | Temperature | Primary Products | Yield |

|---|

Alkaline hydrolysis is the preferred method for recovering tryptophan from proteins and peptides because the amino acid is stable under these conditions. thermofisher.comwaters.com This stability extends to its PTH derivative. The process typically involves heating the sample with a base such as sodium hydroxide (B78521) (NaOH) or barium hydroxide (Ba(OH)₂). cabidigitallibrary.orgthermofisher.com For PTH derivatives, conditions such as 0.1N NaOH at 120°C for 12 hours have been used. publish.csiro.au The primary product of alkaline hydrolysis of PTH-Tryptophan is the parent amino acid, tryptophan. waters.com It is crucial to rigorously exclude oxygen during alkaline hydrolysis, as its presence can lead to degradation and lower recovery yields for some PTH derivatives. publish.csiro.au

Table 2: Alkaline Hydrolysis of PTH-Tryptophan

| Condition | Reagent | Key Consideration | Expected Product |

|---|

Acid Hydrolysis Conditions and Products

Oxidative Degradation Mechanismsmdpi.comresearchgate.net

The indole (B1671886) ring of the tryptophan side chain in PTH-Tryptophan is highly susceptible to oxidation from various sources. researchgate.netresearchgate.net This degradation can occur through photo-oxidation or exposure to reactive oxygen species.

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of tryptophan-containing compounds. encyclopedia.pubmdpi.com The photo-irradiation of tryptophan can lead to photoionization and the formation of singlet oxygen, a reactive oxygen species. encyclopedia.pub This initiates a cascade of reactions that modify the indole ring. researchgate.net The primary products of tryptophan photo-oxidation include N-formylkynurenine (NFK), kynurenine (B1673888) (KYN), and oxindolylalanine (OIA). elifesciences.org These modifications represent irreversible damage to the molecule. elifesciences.org

Tryptophan residues can be oxidized by various reactive oxygen species (ROS) even in the absence of light. researchgate.net These ROS can be generated by chemical agents such as hydrogen peroxide (H₂O₂), the Fenton reagent (H₂O₂ + Fe(II)), or free-radical generators like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). researchgate.netbohrium.com These agents can oxidize the tryptophan moiety, leading to products similar to those seen in photo-oxidation, such as hydroxylated derivatives and kynurenines. elifesciences.orgresearchgate.net The oxidation process is often catalyzed by the presence of metal ions. encyclopedia.pubbohrium.com

Table 3: Common Tryptophan Oxidation Products

| Product Name | Abbreviation | Formation Pathway |

|---|---|---|

| N-formylkynurenine | NFK | Reaction with singlet oxygen, photo-oxidation elifesciences.org |

| Kynurenine | KYN | Degradation product of NFK elifesciences.org |

Photo-Oxidation and Light-Induced Degradation

Impact of Environmental Factors on Phenylthiohydantoin-Tryptophan Integritymdpi.comresearchgate.net

The stability of PTH-Tryptophan is significantly influenced by its immediate chemical and physical environment.

Temperature: Elevated temperatures accelerate the rate of degradation. researchgate.netmdpi.com For instance, the degradation of tryptophan via UV irradiation is facilitated at higher temperatures. mdpi.com

pH: The pH of the solution can influence the rate and pathway of degradation. mdpi.com

Presence of Metal Ions: Metal ions, such as iron (Fe) and copper (Cu), can act as catalysts in oxidation reactions, increasing the rate of degradation of the tryptophan side chain. researchgate.netresearchgate.netbohrium.com

Anions and Other Solutes: The presence of certain anions in solution can affect degradation rates. Studies on tryptophan have shown that bicarbonate (HCO₃⁻) and nitrate (B79036) (NO₃⁻) can promote degradation during UV exposure, while chloride (Cl⁻) can have an inhibitory effect. mdpi.com The solvent environment also has a notable effect on the spectroscopic properties of tryptophan, indicating changes in its chemical environment. researchgate.net

Environmental Pollutants: Various environmental pollutants, including heavy metals and organic contaminants, have been shown to affect tryptophan metabolism and integrity. mdpi.com

Table 4: Summary of Environmental Factors Affecting PTH-Tryptophan Integrity

| Factor | Effect | Mechanism |

|---|---|---|

| High Temperature | Accelerates degradation researchgate.netmdpi.com | Increases reaction kinetics |

| pH | Influences degradation rate mdpi.com | Affects catalysis and stability of reactants |

| Metal Ions (Fe, Cu) | Catalyzes oxidation researchgate.netbohrium.com | Facilitates generation of reactive oxygen species |

| Anions (HCO₃⁻, NO₃⁻) | Can promote degradation mdpi.com | Participation in reaction pathways |

pH Effects on Stability

The pH of the solution is a significant determinant of the stability of PTH-tryptophan. Both acidic and alkaline conditions can promote degradation through various chemical reactions, including hydrolysis and oxidation.

Under strongly acidic conditions, such as during acid hydrolysis with 6N hydrochloric acid or boiling hydriodic acid, the phenylthiohydantoin ring is cleaved to regenerate the free amino acid, albeit with some destruction of the tryptophan side chain. publish.csiro.au Specifically, hydrolysis of PTH-tryptophan with hydriodic acid does not yield tryptophan but rather a mixture of glycine and alanine, indicating a complex degradation pathway involving the cleavage of the indole ring. publish.csiro.au This demonstrates the lability of the entire molecule to harsh acidic environments.

Studies on tryptophan and tryptophan-containing peptides also provide insight into the pH-dependent stability of the indole side chain, which is a key feature of PTH-tryptophan. Tryptophan itself has been shown to be unstable in acidic citrate (B86180) buffers at pH 2.2 and 4.25, with losses observed over time. semanticscholar.org The degradation of tryptophan can be accelerated by the presence of oxidizing agents, and the rate of degradation is influenced by the pH. For instance, the UV-induced degradation of tryptophan has been observed to increase as the pH rises from 6.0 to 8.0. mdpi.com

In alkaline solutions, the degradation of tryptophan can also occur, potentially through oxidation and other reactions. researchgate.net For peptides containing tryptophan, degradation at alkaline pH is often driven by processes such as deamidation of other residues, which can alter the local chemical environment and promote further reactions. While specific data on PTH-tryptophan degradation kinetics across a wide pH range is limited, the known reactivity of the indole ring suggests that both acidic and alkaline conditions can lead to a variety of degradation products.

| pH Condition | Effect on PTH-Tryptophan and Tryptophan Moiety | Degradation Products |

| Strongly Acidic (e.g., boiling HI) | Cleavage of both the phenylthiohydantoin ring and the indole side chain. | Glycine, Alanine |

| Acidic (e.g., pH 2.2-4.25) | The tryptophan side chain is labile, leading to degradation over time. | Various unspecified degradation products |

| Neutral to Mildly Alkaline (pH 6.0-8.0) | Increased rate of UV-induced degradation of the tryptophan side chain with increasing pH. | Oxidized tryptophan derivatives |

| Alkaline | Potential for degradation of the tryptophan side chain through oxidation and other reactions. | Various unspecified degradation products |

Temperature Effects on Stability

Temperature is another critical factor influencing the stability of PTH-tryptophan. Elevated temperatures can provide the necessary activation energy for various degradation reactions, including oxidation and decarboxylation.

Thermal decomposition studies on tryptophan-containing peptides at high temperatures (e.g., 220 °C) have identified oxidation of the indole ring and decarboxylation of the C-terminus as major degradation pathways. acs.org When tryptophan itself is heated above 140 °C, it undergoes decarboxylation and oxidative deamination to yield products such as tryptamine (B22526) and indole-3-pyruvic acid. researchgate.net

More detailed investigations into the hydrothermal treatment of tryptophan at temperatures of 265 °C and 295 °C have revealed a complex mixture of degradation products. The yields of these products are dependent on both the temperature and the duration of the heat treatment. sci-hub.se This suggests that the degradation of the tryptophan moiety in PTH-tryptophan is likely to follow similar complex pathways at elevated temperatures.

While extreme temperatures lead to significant degradation, the stability of related hydantoin (B18101) structures at more moderate temperatures has been noted. For example, in the enzymatic production of L-tryptophan from D,L-5-indolylmethylhydantoin, the enzymes are stable and active at temperatures between 30 °C and 50 °C, implying that the hydantoin substrate itself is reasonably stable under these conditions. nih.gov However, prolonged exposure to even moderately elevated temperatures, especially in the presence of oxygen or other reactive species, can be expected to degrade PTH-tryptophan.

| Temperature | Effect on Tryptophan Moiety | Degradation Products |

| > 140 °C | Decarboxylation and oxidative deamination. | Tryptamine, Indole-3-pyruvic acid |

| 220 °C (in peptides) | Oxidation of the indole ring and decarboxylation. | Hydroxyl-tryptophan derivatives, N-acyl tryptamine derivatives |

| 265 °C (hydrothermal) | Multiple degradation pathways. | Tryptamine, 3-Indolelactic acid, Tryptophol, Indole, 3-Methylindole |

| 295 °C (hydrothermal) | Increased rate of degradation and formation of secondary products. | Tryptamine, 3-Indolelactic acid, Tryptophol, Indole, 3-Methylindole |

Applications of Phenylthiohydantoin Tryptophan in Advanced Biochemical and Biomedical Research

Protein Sequencing and Analysis

The precise ordering of amino acids in a protein dictates its three-dimensional structure and, consequently, its biological function. Phenylthiohydantoin-tryptophan is integral to the methodologies used to elucidate this sequence.

Role in Automated Edman Degradation

Automated Edman degradation is a cornerstone technique for protein sequencing. wikipedia.org This method sequentially removes one amino acid at a time from the N-terminus of a peptide. wikipedia.org The process involves reacting the N-terminal amino group with phenylisothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl derivative. wikipedia.org Subsequent treatment with acid cleaves this terminal residue as an unstable anilinothiazolinone (ATZ) derivative. openstax.orgnih.gov This ATZ derivative is then converted into the more stable phenylthiohydantoin (PTH) amino acid, in this case, PTH-tryptophan, which can be identified using techniques like high-performance liquid chromatography (HPLC). wikipedia.orgnih.gov

The identification of each PTH-amino acid is achieved by comparing its retention time during HPLC with that of known standards. researchgate.netresearchgate.net Automated sequencers can perform many cycles of this process, allowing for the determination of sequences up to 50-60 residues long. wikipedia.orgopenstax.org The automation of this process, including the on-line identification of PTH-amino acids by HPLC, has significantly increased the speed and efficiency of protein sequencing. ehu.eus

Identification of Tryptophan Residues in Protein Sequences

The specific identification of tryptophan residues within a protein sequence is made possible by the unique chromatographic properties of PTH-tryptophan. researchgate.netgoogle.com After each cycle of Edman degradation, the resulting PTH-amino acid is analyzed. When the cleaved residue is tryptophan, the corresponding PTH-tryptophan derivative is detected. However, the identification is not always straightforward. The yield of PTH-tryptophan can be low under typical experimental conditions, and its detection can be complicated by the presence of by-products from the chemical reactions. nih.gov

To ensure accurate identification, specialized HPLC methods have been developed. These methods optimize the separation of PTH-tryptophan from other PTH-amino acids and from interfering by-products, such as diphenylurea (DPU). nih.gov For instance, modifications to the HPLC gradient can achieve a clear separation between DPU and PTH-tryptophan, enabling its unambiguous assignment even at high sensitivity. nih.gov

Challenges in Tryptophan Assignment in High-Sensitivity Sequencing

High-sensitivity sequencing, which deals with very small amounts of protein (in the picomole range), presents particular challenges for the assignment of tryptophan. nih.govnih.gov The inherent instability of the indole (B1671886) side chain of tryptophan during the acidic cleavage step of the Edman degradation can lead to its degradation and consequently, a low recovery of PTH-tryptophan. nih.gov

A significant challenge is the co-elution of PTH-tryptophan with diphenylurea (DPU), a by-product generated during the Edman degradation. nih.gov This co-elution can mask the PTH-tryptophan peak, leading to an incorrect or missed assignment of the tryptophan residue. nih.govgoogle.com To overcome this, specific HPLC protocols have been designed to resolve the PTH-tryptophan and DPU peaks, ensuring accurate identification. nih.gov These modified gradient conditions are crucial for the reliable analysis of tryptophan-containing proteins and peptides. google.com

Analysis of Modified Amino Acids in Edman Sequencing

Edman degradation is not limited to the 20 common amino acids; it can also be used to identify modified amino acids. nih.govnih.gov The identification of these modified residues, including derivatives of tryptophan, relies on comparing their elution times with those of standards, if available, or by deducing their identity from their unique chromatographic behavior. researchgate.netnih.gov

For example, oxidized forms of tryptophan, such as kynurenine (B1673888), which can be formed during metal-catalyzed oxidation of proteins, produce different PTH derivatives than unmodified tryptophan. scripps.edu These derivatives have distinct retention times in HPLC, allowing for their identification. scripps.edu Similarly, the phenylthiohydantoin derivative of 2-(2'-nitro-4'-carboxyphenylthio)-L-tryptophan has been synthesized and its properties determined to enable its identification during Edman sequencing of selectively modified peptides. nih.gov

Study of Post-Translational Modifications (e.g., C-Mannosylation of Tryptophan)

A significant application of PTH-tryptophan analysis is in the study of post-translational modifications, such as C-mannosylation. C-mannosylation is a unique form of glycosylation where a mannose sugar is attached to the C2 atom of the indole ring of a tryptophan residue. acs.orgnih.gov The identification of this modification has been heavily reliant on Edman degradation. acs.orgnih.gov

During sequencing, the C-mannosylated tryptophan gives rise to a specific PTH derivative, PTH-(C2-Man-)Trp. capes.gov.br This derivative has a characteristic elution time, typically appearing shortly after PTH-tyrosine in optimized HPLC systems. capes.gov.br The detection of this specific PTH derivative provided the initial and crucial evidence for the existence of C-mannosylation in proteins like human RNase 2. acs.orgnih.govacs.org Subsequent studies have confirmed this modification in other proteins, establishing C-mannosylation as a significant post-translational modification. capes.gov.br

Research on Tryptophan Metabolism and Derivatives

This compound also finds application in research focused on the broader field of tryptophan metabolism. chemimpex.com Tryptophan is an essential amino acid that serves as a precursor for the synthesis of vital biomolecules, including the neurotransmitter serotonin (B10506) and niacin. nih.gov The metabolic pathways of tryptophan are complex and play roles in various physiological and pathological conditions. nih.gov

The analytical techniques developed for the precise identification and quantification of PTH-tryptophan in protein sequencing can be adapted to study tryptophan and its derivatives in biological samples. While direct analysis of PTH-tryptophan is primarily a tool for protein sequencing, the underlying principles of derivatization and chromatographic separation are relevant to the broader study of tryptophan metabolism. For instance, understanding the stability and reactivity of the tryptophan indole ring, which is critical for accurate PTH-tryptophan analysis, also informs studies on the enzymatic and oxidative modifications of tryptophan in metabolic pathways.

Investigation of Metabolic Pathways Involving Tryptophan

PTH-tryptophan plays a significant role in research aimed at understanding the complex metabolic pathways of tryptophan. chemimpex.com Tryptophan is an essential amino acid that serves as a precursor for the synthesis of several critical biomolecules, including proteins, serotonin, and melatonin. frontiersin.orgnih.gov The major route for tryptophan degradation is the kynurenine pathway, which accounts for approximately 95% of its catabolism. nih.govwikipedia.org

The study of PTH-tryptophan allows researchers to trace and quantify the flux of tryptophan through its various metabolic routes. This is crucial for understanding physiological and psychological conditions, as imbalances in tryptophan metabolism have been linked to a range of disorders. chemimpex.com For instance, alterations in tryptophan and its metabolites have been identified as potential metabolic signatures in diseases like cancer. nih.gov By using PTH-tryptophan, scientists can gain insights into how these pathways are regulated and how they might be targeted for therapeutic intervention.

Role in the Kynurenine Pathway

The kynurenine pathway is the primary metabolic route for tryptophan in the body, responsible for over 90% of its breakdown. mdpi.commdpi.com This pathway generates a number of bioactive metabolites, some of which are neuroprotective, while others can be neurotoxic. nih.govnih.gov The balance between these metabolites is critical for maintaining normal physiological function, and disruptions in the kynurenine pathway have been implicated in a variety of diseases, including neurodegenerative disorders, psychiatric conditions, and cancer. wikipedia.orgmdpi.com

Research involving PTH-tryptophan contributes to the understanding of the intricate regulation of the kynurenine pathway. The initial and rate-limiting step of this pathway is the conversion of tryptophan to N-formyl-L-kynurenine, a reaction catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.govencyclopedia.pub Subsequent enzymatic steps lead to the formation of kynurenine, kynurenic acid, quinolinic acid, and ultimately NAD+. encyclopedia.pubcpn.or.kr The ratio of kynurenine to tryptophan is often used as an indicator of IDO activity and can be altered in various disease states. wikipedia.org Studying PTH-tryptophan helps to elucidate the mechanisms that control the flux through this pathway and how it is affected by inflammatory signals and other factors. nih.govcpn.or.kr

Biosynthesis of Bioactive Indole Compounds

The indole nucleus, a key structural feature of tryptophan, is a prevalent component of many biologically active natural products and synthetic compounds. rsc.org Tryptophan itself is the biosynthetic precursor for a vast array of indole-containing secondary metabolites, including the neurotransmitter serotonin and the hormone melatonin. rsc.orgnih.gov The synthesis of various indole derivatives is a significant area of research in medicinal chemistry due to their potential therapeutic applications. rsc.org

The unique properties of PTH-tryptophan can be leveraged in the synthesis of novel bioactive compounds. chemimpex.com Its structure allows for chemical modifications that can lead to the creation of new pharmaceutical agents with improved efficacy. chemimpex.com For example, research has explored the synthesis of functionalized indoles and tryptophan derivatives through various chemical reactions, highlighting the versatility of tryptophan-related compounds as building blocks for complex molecules. rsc.orguni-hamburg.de

Production of Pharmaceutical Intermediates and Derivatives

This compound is recognized for its utility in the synthesis of pharmaceutical intermediates and derivatives. chemimpex.comvwr.com As a derivative of the essential amino acid L-tryptophan, it serves as a starting material for creating a range of medical derivatives with potential therapeutic activities. frontiersin.org L-tryptophan and its derivatives are widely used in the pharmaceutical industry. nih.gov

The modification of peptide-based drugs is a key strategy to enhance their therapeutic properties, such as increasing their stability and plasma half-life. researchgate.net For instance, the incorporation of non-natural amino acids or alterations to the peptide backbone are common approaches. researchgate.netnih.gov PTH-tryptophan, with its distinct chemical structure, can be utilized in the development of new drugs by providing insights into protein interactions and stability, which is crucial for designing effective therapeutics. chemimpex.com

Role in Biochemical Assays and Diagnostic Applications

This compound is an essential reagent in various biochemical assays and holds potential for diagnostic applications, particularly in the realm of protein analysis. chemimpex.com

Reagent in Protein and Peptide Detection and Quantification

A primary application of PTH-tryptophan is in the Edman degradation method for protein sequencing. chemimpex.comwikipedia.org This process involves the sequential removal and identification of amino acids from the N-terminus of a peptide or protein. wikipedia.org The N-terminal amino acid reacts with phenylisothiocyanate (PITC) and is then cleaved off, forming a phenylthiohydantoin (PTH) derivative of that amino acid. wikipedia.org This PTH-amino acid can then be identified using techniques like high-performance liquid chromatography (HPLC). nih.gov

The accurate identification of PTH-tryptophan can sometimes be challenging due to its low recovery rate and potential co-elution with byproducts of the sequencing reaction. nih.gov Consequently, specific HPLC methods have been developed to ensure the unambiguous identification of tryptophan residues in a protein sequence. nih.govgoogle.com

Furthermore, the intrinsic fluorescence of the tryptophan residue is a key principle in certain protein quantification assays. arvysproteins.comnih.gov While not directly using PTH-tryptophan, these methods rely on the same core amino acid. The absorbance of light at 280 nm by tryptophan and tyrosine is a simple and common method for estimating protein concentration. bitesizebio.comcreative-diagnostics.com More sensitive fluorescence quenching assays also utilize the unique properties of tryptophan to measure protein-ligand binding affinities. nih.gov

Use in Diagnostic Tests for Disease-Related Proteins

The ability to accurately detect and quantify specific proteins is fundamental to the diagnosis of many diseases. PTH-tryptophan plays a role in diagnostic applications through its involvement in methods that identify disease-related proteins. chemimpex.com For example, metabolomics studies have identified tryptophan and its metabolites as potential biomarkers for various conditions, including cancer. nih.govnih.gov

The analysis of PTH derivatives, including PTH-tryptophan, from patient samples could potentially aid in the early detection and monitoring of diseases characterized by altered protein expression or metabolism. chemimpex.com While direct diagnostic tests using PTH-tryptophan as a standalone marker are not widespread, its foundational role in protein sequencing and analysis underpins many research efforts to identify protein-based biomarkers for a range of pathological conditions. chemimpex.comnih.gov

Computational and Theoretical Studies of Phenylthiohydantoin Tryptophan

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the conformational landscape of PTH-tryptophan by simulating the atomic motions of the molecule over time. bohrium.com This technique allows for the exploration of the various shapes the molecule can adopt in solution, providing a dynamic understanding of its structure.

The process begins with the parameterization of the PTH-tryptophan molecule to define a force field, which is a set of energy functions that describe the forces between atoms. github.io Force fields like the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are commonly used for small organic molecules. nih.gov The simulation is then set up by placing the molecule in a solvent box, typically with a water model like TIP3P, and subjecting the system to energy minimization to remove any unfavorable starting conformations. bohrium.com Following equilibration, the production MD simulation is run, from which trajectories of atomic positions are saved for analysis. ulakbim.gov.trnih.gov

Analysis of the MD trajectories can reveal the root-mean-square deviation (RMSD) of the molecule's backbone, which indicates its structural stability over the simulation time. nih.govresearchtrends.net Furthermore, clustering analysis of the trajectories can identify the most populated or stable conformations of PTH-tryptophan. These studies can highlight key dihedral angles that govern the molecule's shape and flexibility, particularly the rotations around the bonds connecting the phenylthiohydantoin and indole (B1671886) rings. researchgate.net Such analyses have been instrumental in understanding the conformational plasticity of tryptophan residues in various environments. researchtrends.netresearchgate.net

Table 1: Representative Parameters for a Molecular Dynamics Simulation of PTH-Tryptophan This table is a representative example of typical simulation parameters and does not reflect a specific study.

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM36m / CGenFF |

| Solvent Model | TIP3P Water |

| Box Type | Cubic |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 500 ns |

| Time Step | 2 fs |

Quantum Chemical Calculations for Electronic Structure Analysis (Implicit)

Quantum chemical calculations are utilized to investigate the electronic properties of PTH-tryptophan, providing a detailed picture of its electron distribution and reactivity. Density Functional Theory (DFT) is a widely used method for such analyses on amino acid derivatives due to its balance of accuracy and computational cost. researchgate.netjksus.orgnih.gov

These calculations typically begin with a geometry optimization of the PTH-tryptophan molecule to find its lowest energy structure. nih.gov Using a selected DFT functional, such as B3LYP, and a suitable basis set, various electronic properties can be determined. jksus.orgrsc.org Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. doi.org

Furthermore, these calculations can map the distribution of electron density, revealing which parts of the molecule are electron-rich or electron-poor. This information is valuable for predicting how PTH-tryptophan might interact with other molecules. For instance, the analysis of molecular orbitals can show that the HOMO is localized on the indole ring of the tryptophan moiety, while the LUMO may be distributed across the phenylthiohydantoin ring system, which has implications for electron transfer processes. rsc.orgrsc.org

Table 2: Representative Electronic Properties of PTH-Tryptophan from DFT Calculations This table is a representative example of calculated properties and does not reflect a specific study.

| Property | Calculated Value (Arbitrary Units) |

|---|---|

| Energy of HOMO | -5.8 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

| Method | DFT/B3LYP/6-31G(d) |

Q & A

Q. How should researchers navigate contradictory findings between in vitro and in vivo efficacy of this compound?

- Methodological Answer : Reconcile discrepancies using ex vivo models (e.g., human placental explants) to bridge in vitro and in vivo conditions. Apply PICO framework: Population (IDO⁺ tissues), Intervention (dose titration), Comparison (untreated controls), Outcome (T-cell suppression metrics) .

- Data Contradiction Analysis : Use funnel plots to assess publication bias and sensitivity analysis to exclude outliers .

Methodological and Ethical Frameworks

- Experimental Design : Align with PICO/FINER frameworks to ensure clarity and reproducibility .

- Data Integrity : Cross-validate findings with orthogonal methods (e.g., MS + ELISA) and pre-register protocols to mitigate bias .

- Statistical Rigor : Consult biostatisticians for power calculations and mixed-effects models to account for nested data (e.g., multiple tissue samples per subject) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.